molecular formula C15H9ClN2 B11866053 6-Chloro-3-phenyl-1H-indole-2-carbonitrile CAS No. 62039-73-0

6-Chloro-3-phenyl-1H-indole-2-carbonitrile

Cat. No.: B11866053
CAS No.: 62039-73-0
M. Wt: 252.70 g/mol
InChI Key: PHEBSBWKWVRKMJ-UHFFFAOYSA-N
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Description

6-Chloro-3-phenyl-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, characterized by a chloro group at the 6th position, a phenyl group at the 3rd position, and a carbonitrile group at the 2nd position, is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-phenyl-1H-indole-2-carbonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 6-chloro-2-nitrobenzaldehyde and phenylhydrazine. The reaction proceeds under reflux conditions in methanol with methanesulfonic acid as the catalyst, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-phenyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-phenyl-1H-indole-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-phenyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-indole-3-carbaldehyde
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl
  • 1H-Indole-3-carbaldehyde

Uniqueness

6-Chloro-3-phenyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 6th position and the phenyl group at the 3rd position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

CAS No.

62039-73-0

Molecular Formula

C15H9ClN2

Molecular Weight

252.70 g/mol

IUPAC Name

6-chloro-3-phenyl-1H-indole-2-carbonitrile

InChI

InChI=1S/C15H9ClN2/c16-11-6-7-12-13(8-11)18-14(9-17)15(12)10-4-2-1-3-5-10/h1-8,18H

InChI Key

PHEBSBWKWVRKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)Cl)C#N

Origin of Product

United States

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